molecular formula C10H9Br2FO2 B14042807 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14042807
M. Wt: 339.98 g/mol
InChI Key: JXUBCDPVHFWKEY-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO2 and a molecular weight of 339.98 . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-(3-bromo-2-hydroxyphenyl)propan-2-one using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous bromine reagents .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of phenylpropanone ketones or acids.

    Reduction: Formation of phenylpropanol derivatives.

Scientific Research Applications

1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its reactive bromine and fluoromethoxy groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity . The pathways involved may include the formation of covalent adducts with amino acid residues in proteins.

Properties

Molecular Formula

C10H9Br2FO2

Molecular Weight

339.98 g/mol

IUPAC Name

1-bromo-1-[3-bromo-2-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Br2FO2/c1-6(14)9(12)7-3-2-4-8(11)10(7)15-5-13/h2-4,9H,5H2,1H3

InChI Key

JXUBCDPVHFWKEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Br)OCF)Br

Origin of Product

United States

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